molecular formula C19H17FN4O4S2 B2991845 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 893141-00-9

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2991845
CAS No.: 893141-00-9
M. Wt: 448.49
InChI Key: RCTDVPKDURXVPH-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H17FN4O4S2 and its molecular weight is 448.49. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. The presence of the 2,5-dimethoxyphenyl group and the 3-fluorobenzamide moiety suggests potential interactions with various biological targets.

Anticancer Properties

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit anticancer properties by inhibiting DNA synthesis and promoting apoptosis in cancer cells. The specific mechanisms include:
    • Inhibition of key kinases involved in tumorigenesis.
    • Induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • Research Findings :
    • A study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 μg/mL .
    • Another investigation highlighted that 1,3,4-thiadiazole derivatives showed selective inhibition of tumor growth in vivo and in vitro by targeting uncontrolled cell division .

Antimicrobial Activity

  • Antibacterial and Antifungal Effects : Compounds containing the thiadiazole ring have demonstrated notable antibacterial and antifungal activities against several strains:
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
    • Reported MIC values suggest that certain thiadiazole derivatives can outperform standard antibiotics .
  • Case Studies :
    • A specific derivative showed an MIC of 32.6 μg/mL against fungal strains, outperforming itraconazole (47.5 μg/mL) .

Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerHCT116, H460, MCF-70.28 - 10 μg/mL
AntibacterialS. aureus, E. coli32.6 μg/mL
AntifungalA. niger, Aspergillus32.6 μg/mL

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-13-6-7-15(28-2)14(9-13)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDVPKDURXVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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